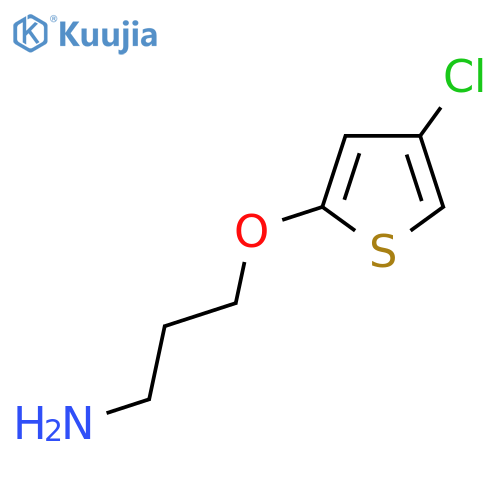

Cas no 2228799-13-9 (3-(4-chlorothiophen-2-yl)oxypropan-1-amine)

2228799-13-9 structure

商品名:3-(4-chlorothiophen-2-yl)oxypropan-1-amine

3-(4-chlorothiophen-2-yl)oxypropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(4-chlorothiophen-2-yl)oxypropan-1-amine

- EN300-1993476

- 2228799-13-9

- 3-[(4-chlorothiophen-2-yl)oxy]propan-1-amine

-

- インチ: 1S/C7H10ClNOS/c8-6-4-7(11-5-6)10-3-1-2-9/h4-5H,1-3,9H2

- InChIKey: BUPFOKSIEKUKDB-UHFFFAOYSA-N

- ほほえんだ: ClC1=CSC(=C1)OCCCN

計算された属性

- せいみつぶんしりょう: 191.0171628g/mol

- どういたいしつりょう: 191.0171628g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 115

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 63.5Ų

3-(4-chlorothiophen-2-yl)oxypropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1993476-1.0g |

3-[(4-chlorothiophen-2-yl)oxy]propan-1-amine |

2228799-13-9 | 1g |

$1429.0 | 2023-06-02 | ||

| Enamine | EN300-1993476-0.5g |

3-[(4-chlorothiophen-2-yl)oxy]propan-1-amine |

2228799-13-9 | 0.5g |

$1372.0 | 2023-09-16 | ||

| Enamine | EN300-1993476-2.5g |

3-[(4-chlorothiophen-2-yl)oxy]propan-1-amine |

2228799-13-9 | 2.5g |

$2800.0 | 2023-09-16 | ||

| Enamine | EN300-1993476-0.05g |

3-[(4-chlorothiophen-2-yl)oxy]propan-1-amine |

2228799-13-9 | 0.05g |

$1200.0 | 2023-09-16 | ||

| Enamine | EN300-1993476-0.25g |

3-[(4-chlorothiophen-2-yl)oxy]propan-1-amine |

2228799-13-9 | 0.25g |

$1315.0 | 2023-09-16 | ||

| Enamine | EN300-1993476-1g |

3-[(4-chlorothiophen-2-yl)oxy]propan-1-amine |

2228799-13-9 | 1g |

$1429.0 | 2023-09-16 | ||

| Enamine | EN300-1993476-5g |

3-[(4-chlorothiophen-2-yl)oxy]propan-1-amine |

2228799-13-9 | 5g |

$4143.0 | 2023-09-16 | ||

| Enamine | EN300-1993476-0.1g |

3-[(4-chlorothiophen-2-yl)oxy]propan-1-amine |

2228799-13-9 | 0.1g |

$1257.0 | 2023-09-16 | ||

| Enamine | EN300-1993476-10.0g |

3-[(4-chlorothiophen-2-yl)oxy]propan-1-amine |

2228799-13-9 | 10g |

$6144.0 | 2023-06-02 | ||

| Enamine | EN300-1993476-5.0g |

3-[(4-chlorothiophen-2-yl)oxy]propan-1-amine |

2228799-13-9 | 5g |

$4143.0 | 2023-06-02 |

3-(4-chlorothiophen-2-yl)oxypropan-1-amine 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

2228799-13-9 (3-(4-chlorothiophen-2-yl)oxypropan-1-amine) 関連製品

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量